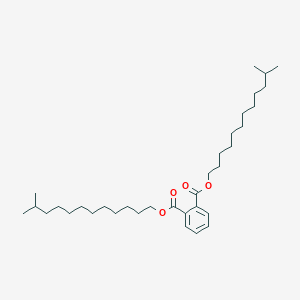
Diisotridecyl phthalate
説明
Diisotridecyl phthalate is a high-molecular-weight phthalate that is mainly used as a plasticizer for plastics . It is an almost colorless, clear, water-insoluble liquid .
Molecular Structure Analysis
Diisotridecyl phthalate has a molecular formula of C34H58O4 . It contains 96 bonds in total, including 38 non-H bonds, 8 multiple bonds, 26 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic esters .Physical And Chemical Properties Analysis
Diisotridecyl phthalate is a colorless liquid with a melting point of -37°C and a boiling point of 501°C . It is insoluble in water but soluble in commonly used organic solvents .科学的研究の応用
Exposure Assessment and Biomonitoring
Diisotridecyl phthalate, as part of the phthalates family, has been extensively studied for its exposure and biomonitoring implications. Phthalates are commonly used in consumer and personal care products. Understanding the population trends in exposure, the temporal reliability of urinary metabolite measurements, and the representation of longer-term exposure by single urine samples is crucial. The measurement of urinary metabolite concentrations serves as a valuable approach to estimating exposure to phthalates in environmental epidemiology studies, though it requires careful interpretation due to its strengths and limitations (Johns et al., 2015).
Environmental and Occupational Health
The environmental and occupational health aspects of diisotridecyl phthalate and its homologs have been a point of focus, leading to the establishment of tentative safe exposure levels in work environments. This is crucial for preventing potential negative effects on the body of workers, with specific guidelines provided for the air quality in working zones (Kharlamova et al., 2019).
Human Biological Monitoring
The human biological monitoring of diisotridecyl phthalate, among other high molecular-weight phthalates, is critical in assessing human exposure. Studies emphasize the importance of identifying specific and sensitive metabolites, given that phthalates are metabolized rapidly and do not bioaccumulate. The secondary metabolites of diisotridecyl phthalate in urine are very sensitive biomarkers of exposure, providing valuable insights for public health studies (Saravanabhavan & Murray, 2012).
Phthalate Analysis in Food and Packaging
Diisotridecyl phthalate, as part of the broader category of phthalate esters, has seen significant focus in the analysis of food and food packaging. The progression in sample preparation methods and the analysis of phthalate presence in various food matrices highlight the importance of this area in ensuring food safety and public health (Harunarashid et al., 2017).
Influence on Cytokine Production
Research has also explored the influence of phthalates, including diisotridecyl phthalate, on cytokine production, particularly in monocytes and macrophages. This line of study is crucial in understanding the potential impact of phthalates on both pro- and anti-inflammatory abilities of these cells, thereby influencing immune system functioning (Hansen et al., 2015).
将来の方向性
特性
IUPAC Name |
bis(11-methyldodecyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-37-33(35)31-25-19-20-26-32(31)34(36)38-28-22-16-12-8-6-10-14-18-24-30(3)4/h19-20,25-26,29-30H,5-18,21-24,27-28H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGAWBQJHXXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873994 | |
| Record name | Diisotridecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisotridecyl phthalate | |
CAS RN |
27253-26-5, 36901-61-8 | |
| Record name | Phthalic acid, diisotridecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisotridecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisotridecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



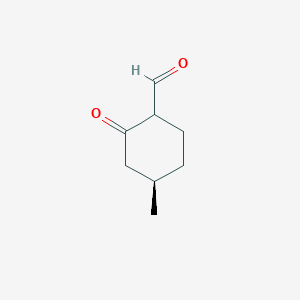

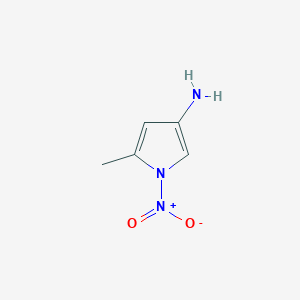
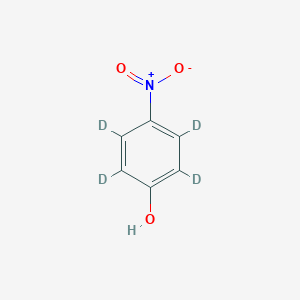
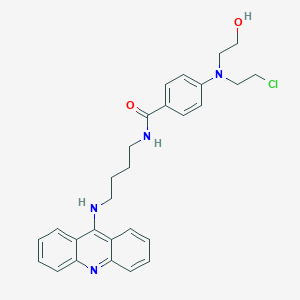
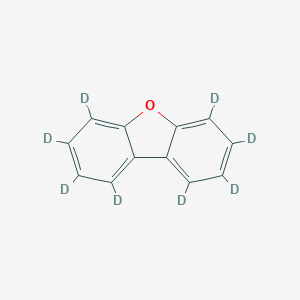

![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)




